Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-N-methylglycinate
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Overview
Description
Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-N-methylglycinate is a fluorinated surfactant known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound is often used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-N-methylglycinate typically involves the reaction of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecylamine with N-methylglycine in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified through various techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-N-methylglycinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorinated groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various fluorinated alcohols and ketones, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-N-methylglycinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles and liposomes.
Mechanism of Action
The mechanism of action of Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-N-methylglycinate involves its interaction with various molecular targets and pathways. The compound’s fluorinated tail interacts with hydrophobic surfaces, reducing surface tension and enhancing wetting properties. Additionally, its polar head group can form hydrogen bonds with water molecules, stabilizing emulsions and dispersions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: A similar fluorinated compound with comparable surface-active properties.
1,2-Undecanediol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-, 1-(dihydrogen phosphate), ammonium salt: Another fluorinated surfactant used in various industrial applications.
Uniqueness
Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-N-methylglycinate stands out due to its unique combination of a fluorinated tail and a glycine-based head group. This structure provides exceptional thermal stability, chemical resistance, and surface-active properties, making it highly valuable in various scientific and industrial applications.
Properties
CAS No. |
94159-87-2 |
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Molecular Formula |
C14H11F17KNO3 |
Molecular Weight |
603.31 g/mol |
IUPAC Name |
potassium;2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-methylamino]acetate |
InChI |
InChI=1S/C14H12F17NO3.K/c1-32(4-6(34)35)3-5(33)2-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31;/h5,33H,2-4H2,1H3,(H,34,35);/q;+1/p-1 |
InChI Key |
ZKOCMECLPOODCE-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CC(=O)[O-].[K+] |
Origin of Product |
United States |
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